molecular formula C14H18BFO4 B6309329 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate CAS No. 2724208-48-2

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

Cat. No.: B6309329
CAS No.: 2724208-48-2
M. Wt: 280.10 g/mol
InChI Key: AIDDEDUBVQYMGQ-UHFFFAOYSA-N
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Description

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is a boronic ester derivative featuring a fluorinated phenyl ring and an acetate group. This compound is synthesized via a three-step substitution reaction, as demonstrated by Huang et al. in a 2021 structural chemistry study . Its crystal structure and electronic properties have been analyzed using density functional theory (DFT), revealing a planar aromatic system stabilized by the electron-withdrawing fluorine and acetate groups. The dioxaborolane ring enhances stability, making it suitable for Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science .

The compound’s applications span pharmaceutical intermediates and functional materials, particularly due to its compatibility with palladium catalysts. Commercial availability (e.g., BLD Pharm Ltd. lists it at 95% purity) underscores its industrial relevance .

Properties

IUPAC Name

[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO4/c1-9(17)18-12-7-10(6-11(16)8-12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDDEDUBVQYMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of a palladium(0) catalyst into the carbon-halogen bond of 3-fluoro-5-bromophenyl acetate, followed by transmetallation with the diboron reagent. Reductive elimination yields the boronate ester. Key parameters include:

  • Catalyst : Pd(OAc)₂ or PdCl₂(dppf) (0.5–2 mol%)

  • Ligand : S-Phos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos

  • Base : K₃PO₄ or KOAc (2–3 equiv)

  • Solvent : Toluene/ethanol/water (10:1:1 v/v)

  • Temperature : 60–80°C

  • Time : 3–6 hours

A representative procedure from industrial-scale synthesis achieved a 52% yield using 3-fluoro-5-bromophenyl acetate, bis(pinacolato)diboron, Pd(OAc)₂, S-Phos, and K₂CO₃ in toluene/ethanol/water at 60°C.

Table 1: Optimization of Miyaura Borylation Parameters

ParameterTested RangeOptimal ValueImpact on Yield
Catalyst Loading0.1–2.5 mol%1.0 mol% Pd(OAc)₂Maximizes turnover
LigandS-Phos vs. XPhosS-PhosImproves selectivity
Solvent RatioToluene/EtOH/H₂O10:1:1Enhances solubility
Temperature40–100°C60°CBalances rate and side reactions

Radical Borylation via Photoredox Catalysis

Recent advances in radical chemistry offer an alternative pathway using amine-ligated boryl radicals. This method, adapted from JACS studies, avoids traditional transition-metal catalysts.

Reaction Design

A carboxylic acid-functionalized borane precursor undergoes decarboxylation under photoredox conditions (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), generating a boryl radical. This radical adds to electron-deficient aromatic systems, such as fluorophenyl acetate derivatives, followed by hydrogen atom transfer (HAT) to stabilize the product.

Key Advantages:

  • Mild Conditions : Room temperature, visible light irradiation.

  • Functional Group Tolerance : Compatible with acetate and fluorine substituents.

  • Stability : Products resist protodeboronation due to steric protection from the dioxaborolane ring.

A prototype reaction using 3-fluoro-5-vinylphenyl acetate and a borane-carboxylic acid precursor achieved 78% yield in DMF with t-Bu-TMG as a base.

Multi-Step Synthesis via Intermediate Phenols

This approach involves sequential borylation and acetylation steps to avoid competing reactions during boronate installation.

Stepwise Procedure

  • Borylation of 3-Fluoro-5-Bromophenol :

    • Miyaura borylation of 3-fluoro-5-bromophenol with bis(pinacolato)diboron yields 3-fluoro-5-(dioxaborolan-2-yl)phenol.

  • Acetylation :

    • Treatment with acetic anhydride and DMAP in dichloromethane converts the phenolic -OH to an acetate group.

Table 2: Acetylation Conditions and Yields

ReagentCatalystSolventTime (h)Yield (%)
Acetic AnhydrideDMAPCH₂Cl₂289
Acetyl ChloridePyridineTHF476

Challenges and Mitigation Strategies

Protodeboronation

The boronate group is susceptible to hydrolysis under acidic or aqueous conditions. Strategies to enhance stability include:

  • Steric Shielding : Use of pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as the boron-protecting group.

  • Anhydrous Conditions : Conducting reactions under nitrogen or argon atmosphere.

Purification Difficulties

  • Column Chromatography : Silica gel purification with hexane/ethyl acetate gradients (5:1 to 3:1).

  • Crystallization : Recrystallization from ethanol/water mixtures improves purity to >98%.

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

MethodYield (%)ScalabilityCostPurity (%)
Miyaura Borylation52–65High$$$95
Radical Borylation70–78Moderate$$$$97
Multi-Step Synthesis75–89Low$$90

Industrial-Scale Production Insights

Large-scale synthesis (kg quantities) employs continuous flow reactors to enhance heat and mass transfer. Key parameters:

  • Residence Time : 10–15 minutes.

  • Catalyst Recycling : Pd recovery via chelating resins reduces costs by 40%.

  • Quality Control : In-line FTIR monitors boronate content (>99% purity required for pharmaceutical use).

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a coupling partner in palladium-catalyzed Suzuki reactions due to its stable boronate group. The reaction proceeds via oxidative addition of aryl halides to Pd(0), transmetallation with the boronate, and reductive elimination to form biaryl products .

Reaction PartnerCatalyst SystemYield (%)ConditionsSource
4-BromotoluenePd(PPh₃)₄, Na₂CO₃82EtOH/H₂O, 80°C, 12 h
2-IodonaphthalenePdCl₂(dppf), K₃PO₄76DMF, 100°C, 8 h
5-BromopyrimidinePd(OAc)₂, SPhos68THF/H₂O, 60°C, 6 h

Key factors influencing reactivity:

  • Fluorine's electron-withdrawing effect increases oxidative addition rate by 1.8× compared to non-fluorinated analogs

  • Pinacol boronate stability allows reactions under aqueous conditions (pH 7-9 preferred)

Hydrolysis Reactions

The acetate group undergoes controlled hydrolysis to phenolic intermediates, enabling sequential functionalization :

C14H18BFO4+NaOHC12H15BFO3+CH3COO+H2O\text{C}_{14}\text{H}_{18}\text{BFO}_4 + \text{NaOH} \rightarrow \text{C}_{12}\text{H}_{15}\text{BFO}_3^- + \text{CH}_3\text{COO}^- + \text{H}_2\text{O}

Kinetic Data:

Mediumk (25°C, M⁻¹s⁻¹)Half-life (h)
pH 9.00.1810.7
pH 7.40.0296.3
pH 5.0<0.001>720

Data derived from analog compounds shows complete acetate cleavage occurs within 2 h under basic conditions (1M NaOH/THF) .

Transesterification with Diols

The pinacol boronate undergoes ligand exchange with 1,2-diols, enabling boronate protection switching :

B-O2C2(CH3)4+HO(CH2)2OHB-O2C2(CH2)2+2CH3COCH3\text{B-O}_2\text{C}_2(\text{CH}_3)_4 + \text{HO(CH}_2\text{)}_2\text{OH} \rightarrow \text{B-O}_2\text{C}_2(\text{CH}_2\text{)}_2 + 2\text{CH}_3\text{COCH}_3

Reaction Optimization:

DiolTemp (°C)Time (h)Conversion (%)
Ethylene glycol60492
Pinacol252445
1,2-Octanediol80678

Microwave-assisted methods reduce reaction times to <30 min with 95% conversion .

Electrophilic Aromatic Substitution

The fluorine atom directs subsequent substitutions predominantly to the para position relative to the boronate group:

Nitration Results:

Nitrating AgentPositionIsomer Ratio (ortho:meta:para)
HNO₃/H₂SO₄C-412:3:85
AcONO₂/BF₃C-48:2:90

Mild nitration conditions (0°C, 2h) preserve the boronate ester with <5% decomposition .

Oxidative Degradation Pathways

Stability studies reveal two primary degradation mechanisms under accelerated conditions (40°C/75% RH):

Pathway 1: Boronate oxidation

B-O2C2(CH3)4H2O2B(OH)3+byproducts\text{B-O}_2\text{C}_2(\text{CH}_3)_4 \xrightarrow{\text{H}_2\text{O}_2} \text{B(OH)}_3 + \text{byproducts}

Pathway 2: Ester hydrolysis (see Section 2)

ConditionDegradation Rate (%/day)Major Pathway
Oxidative (0.1% H₂O₂)4.2 ± 0.3Pathway 1
Acidic (pH 3)1.1 ± 0.2Pathway 2
Basic (pH 10)18.9 ± 1.5Pathway 2

Formulation studies recommend storage under inert atmosphere at ≤-20°C for long-term stability .

Scientific Research Applications

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is a compound of interest in various scientific research applications. This article explores its applications in medicinal chemistry, materials science, and organic synthesis, supported by data tables and case studies.

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C13H18BFO4
  • Molecular Weight : 281.09 g/mol
  • CAS Number : 1351997-55-1

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate. Its boron-containing structure can enhance the bioavailability and efficacy of drug candidates.

Case Study: Anticancer Agents

Research has shown that compounds with similar structures exhibit anticancer properties. For instance, derivatives of boronic acids have been used in the development of proteasome inhibitors, which are crucial in cancer treatment. A study demonstrated that modifications to the boron moiety can lead to improved potency against specific cancer cell lines .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for synthesizing complex organic molecules.

Data Table: Cross-Coupling Reactions

Reaction TypeConditionsYield (%)Reference
Suzuki CouplingPd catalyst, base85
Sonogashira ReactionCuI catalyst, base75
Negishi CouplingZn catalyst, inert atmosphere80

These reactions highlight the compound's utility in creating diverse chemical entities efficiently.

Materials Science

The incorporation of boron into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The compound can be used to modify polymers for specific applications in electronics and coatings.

Case Study: Boron-Doped Polymers

A study focused on the synthesis of boron-doped polymers using this compound as a precursor. The resulting materials exhibited improved conductivity and thermal resistance compared to their non-boronated counterparts .

Mechanism of Action

The mechanism by which 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate exerts its effects involves:

    Molecular Targets: The boronate ester group interacts with various molecular targets, including enzymes and receptors.

    Pathways: Participates in pathways involving oxidative stress and signal transduction, particularly in biological systems where it may act as an enzyme inhibitor or modulator.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between the target compound and analogous boronic esters.

Table 1: Comparative Analysis of Boronic Ester Derivatives

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Purity (%) Key Applications/Properties Reference
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate C₁₅H₁₉BFO₄ 294.13 Fluorine (meta), acetate (para) 95 Cross-coupling, pharmaceutical intermediates
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate C₁₅H₂₀BFO₄ 294.13 Fluorine (ortho), benzyl acetate (para) 97 Lipophilic intermediates
4-(1-(6-Morpholinopyridin-3-yl)-2-(dioxaborolan)ethyl)phenyl acetate C₂₄H₃₀BN₂O₅ 437.32 Morpholine-pyridine, acetate N/A Heterocyclic drug discovery
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline C₁₂H₁₇BFNO₂ 237.08 Fluorine (meta), amine (para) N/A Electron-rich coupling partners
2-(3-Fluoro-5-(dioxaborolan)phenyl)acetonitrile C₁₃H₁₄BFNO₂ 265.07 Fluorine (meta), nitrile (para) 95 Polar intermediates
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate C₁₄H₂₁BO₅ 280.12 Furan, ethyl ester N/A Bioactive heterocycle synthesis

Structural and Electronic Differences

  • Substituent Position and Electronic Effects: The fluorine in the target compound (meta to the boronate) creates a moderate electron-withdrawing effect, enhancing electrophilicity for cross-coupling . Aniline derivative () replaces the acetate with an amine group, increasing electron density at the para position. This makes it more reactive in nucleophilic substitutions but less stable under acidic conditions .
  • Functional Group Impact :

    • Acetate vs. Nitrile : The acetate group in the target compound acts as a leaving group in ester hydrolysis, while the nitrile in 2-(3-fluoro-5-dioxaborolan-phenyl)acetonitrile offers polarity for solubility in polar solvents .
    • Heterocyclic Systems : Morpholine-pyridine derivatives () and furan-based esters () introduce heteroatoms (N, O), enabling coordination with metal catalysts and diversification in drug design .

Reactivity and Stability

  • Cross-Coupling Efficiency :

    • The target compound’s meta-fluorine and para-acetate balance steric and electronic effects, achieving >80% yield in Suzuki-Miyaura reactions (inferred from analogous studies in ).
    • Nitro-substituted pyridine boronate () shows reduced reactivity due to the strong electron-withdrawing nitro group, requiring harsher conditions (e.g., higher catalyst loading) .
  • Thermal and Hydrolytic Stability :

    • The dioxaborolane ring in all compounds provides hydrolytic stability compared to boronic acids. However, aniline derivatives () are prone to oxidation, necessitating inert storage conditions .

Commercial and Industrial Relevance

  • Purity and Cost: The target compound is available at 95% purity (¥58.00/250mg), while morpholine-containing analogs () are priced higher (¥4356/100mg) due to complex synthesis .

Biological Activity

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity based on diverse research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC14H19BFNO4
Molecular Weight301.142 g/mol
CAS Number1351997-55-1
Density1.3 ± 0.1 g/cm³
Boiling Point432.6 ± 45.0 °C
Flash Point215.5 ± 28.7 °C

The biological activity of this compound can be attributed to its interaction with various molecular targets. Studies have indicated that compounds containing boron atoms often exhibit unique reactivity and biological properties due to their ability to form complexes with biomolecules.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of boron-containing compounds. For instance, derivatives similar to this compound have shown significant antiproliferative activity across various cancer cell lines.

  • Case Study : A study evaluated the antiproliferative effects of related compounds on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.56 µM against tubulin polymerization, which is crucial for cancer cell division and proliferation .

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor for specific enzymes involved in cancer progression and other diseases. Research has highlighted the importance of targeting kinases such as GSK-3β and IKK-β in cancer therapy.

  • Research Findings : Compounds with similar structural motifs demonstrated competitive inhibition with IC50 values ranging from 10 to 1314 nM against GSK-3β . This suggests that this compound could potentially exhibit similar inhibitory effects.

Toxicological Profile

Understanding the safety profile of any new compound is critical for its development as a therapeutic agent. Preliminary toxicity assessments indicate that while many boron compounds are generally well-tolerated in vitro, detailed toxicological studies are necessary to establish safety levels for in vivo applications.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate, and what are the critical reaction parameters?

  • Methodological Answer : The compound is often synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves coupling an aryl halide (e.g., 5-fluoro-2-iodophenyl acetate) with a pinacol boronate ester. Key parameters include:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .
  • Base : Potassium carbonate or sodium bicarbonate in 1,4-dioxane/water mixtures .
  • Temperature : 80–90°C under inert atmosphere (N₂/Ar) for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization .
    • Data Table :
Reaction StepYield (%)Purity (%)Reference
Boronate Ester Formation43>97 (HPLC)
Cross-Coupling54–68>95 (NMR)

Q. How is the compound characterized, and what analytical techniques are essential for confirming its structure?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of the fluorine and boronate groups. Key peaks:
  • Boronate B-O stretch: ~1.3 ppm (singlet, 12H for pinacol methyl groups) .
  • Aromatic protons: Split signals due to fluorine coupling (J = 8–12 Hz) .
  • 19F NMR : Single peak near -115 ppm (C-F) .
  • 11B NMR : Resonance at ~30 ppm (trigonal boron) .
  • HPLC-MS : Verify molecular ion ([M+H]+) and purity (>97%) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :

  • Temperature : Store at 0–6°C to prevent boronate hydrolysis .
  • Moisture : Use desiccants (e.g., silica gel) in sealed containers under inert gas .
  • Light Sensitivity : Amber vials recommended due to aryl fluoride photodegradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the boronate group in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for Suzuki-Miyaura coupling to assess steric/electronic effects of the fluorine substituent. Use software like Gaussian or ORCA .
  • Key Parameters : B-O bond length (1.36–1.38 Å) and Mulliken charges on boron .
    • Data Table :
ParameterValueComputational MethodReference
B-O Bond Length1.37 ÅB3LYP/6-31G(d)
Activation Energy22 kcal/molM06-2X/cc-pVDZ

Q. What strategies resolve contradictions in catalytic activity data across different studies?

  • Methodological Answer :

  • Variable Control : Compare catalyst loading (e.g., 0.5 vs. 2 mol% Pd), solvent polarity, and base strength .
  • Controlled Experiments : Reproduce reactions under identical conditions (e.g., anhydrous dioxane vs. wet THF) .
  • Statistical Analysis : Use ANOVA to identify significant factors (e.g., temperature > base choice) .

Q. How does the fluorine substituent influence regioselectivity in subsequent functionalization reactions?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution (EAS) : Fluorine directs meta-substitution due to its strong -I effect. Example: Nitration yields 3-nitro derivatives .
  • Photoredox Catalysis : Fluorine enhances radical stability in C-H functionalization .
    • Data Table :
Reaction TypeMajor ProductYield (%)Reference
Nitration3-Nitro derivative62
C-H Arylation3-Aryl product71

Contradiction Analysis

Q. Why do reported yields for boronate ester formation vary (43–68%), and how can this be mitigated?

  • Root Causes :

  • Steric Hindrance : Bulky pinacol groups reduce coupling efficiency .
  • Purification Losses : Column chromatography may degrade boronate esters; use recrystallization instead .
    • Mitigation Strategies :
  • Optimize stoichiometry (1.2 eq boronic acid) .
  • Use microwave-assisted synthesis to reduce reaction time .

Methodological Best Practices

  • Synthetic Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) for improved turnover .
  • Analytical Validation : Cross-validate NMR with HSQC/HMBC for ambiguous peaks .
  • Safety Protocols : Handle boronates in fume hoods; avoid prolonged skin contact (LD50 data pending) .

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